Enzymatic Resolution Efficiency vs. Racemic Substrate
In a direct head-to-head enzymatic resolution process documented in US Patent 4,439,524, N-acetyl-DL-4-acetoxyphenylglycine methyl ester (the methyl ester cognate of Ac-Phg(4-OAc)-OH) was resolved using DE-52-Cellulose-subtilisin at pH 7.0 and 37°C over 8 hours, yielding N-acetyl-D-4-hydroxyphenylglycine methyl ester at 92.3% of theory (13.84 g from 30 g racemate) and N-acetyl-L-4-hydroxyphenylglycine at 95.5% of theory (11.26 g) after phase separation and acid hydrolysis [1]. In contrast, the analogous resolution of N-acetyl-DL-phenylglycine methyl ester (lacking the p-acetoxy group) under comparable subtilisin-catalyzed conditions yielded 85.0% of theory for the D-enantiomer (Example 6 of the same patent), representing a measurable 7.3 percentage-point yield advantage favoring the p-acetoxy-substituted substrate [1].
| Evidence Dimension | Isolated yield of D-enantiomer from enzymatic resolution of racemic N-acetyl-phenylglycine ester |
|---|---|
| Target Compound Data | 92.3% of theory (N-acetyl-D-4-hydroxyphenylglycine methyl ester from N-acetyl-DL-4-acetoxyphenylglycine methyl ester) |
| Comparator Or Baseline | 85.0% of theory (N-acetyl-D-phenylglycine methyl ester from N-acetyl-DL-phenylglycine methyl ester; US 4,439,524, Example 6) |
| Quantified Difference | +7.3 absolute percentage points in isolated yield for the p-acetoxy-substituted substrate |
| Conditions | Subtilisin immobilized on DE-52-cellulose; pH 7.0; 37°C; 8 h reaction; two-phase water/methyl isobutyl ketone system |
Why This Matters
The higher enzymatic resolution yield for the p-acetoxy substrate translates directly to lower cost per gram of enantiopure product, which is a decisive procurement factor when scaling chiral amino acid production for peptide or β-lactam synthesis.
- [1] Schutt, H. (1984). US Patent 4,439,524. Stereoselective resolution of phenylglycine derivatives with enzyme resins. Example 9 (yield 92.3% D, 95.5% L) and Example 6 (yield 85.0% D). View Source
